

Predicted Bioactivity of 6-Methoxyquinolin-4-OL: A Technical Whitepaper

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Compound of Interest

Compound Name: 6-Methoxyquinolin-4-OL

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Abstract

This document provides a comprehensive technical overview of the predicted bioactivity of **6-Methoxyquinolin-4-OL**. Lacking extensive direct experimental data, this whitepaper synthesizes predictive data from established *in silico* models and extrapolates potential biological activities based on structurally analogous compounds. The quinoline scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of pharmacological activities. This guide presents predicted physicochemical properties, potential biological targets, and anticipated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to inform future research and drug development efforts. All quantitative data are summarized in structured tables, and conceptual workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous synthetic and natural products with significant therapeutic value. The incorporation of a methoxy group at the 6-position and a hydroxyl group at the 4-position of the quinoline nucleus, as in **6-Methoxyquinolin-4-OL**, is anticipated to confer specific physicochemical properties that may translate into a distinct biological activity profile.

Derivatives of 4-hydroxyquinoline are known for their antimicrobial, antiviral, and anticancer properties.^{[1][2][3]} Similarly, the 6-methoxyquinoline moiety is a key structural feature in several

bioactive molecules, including some with anti-cancer and anti-inflammatory potential.^[4] This whitepaper aims to provide a predictive analysis of the bioactivity of **6-Methoxyquinolin-4-OL** to guide further experimental investigation.

Predicted Physicochemical and ADMET Properties

In the early stages of drug discovery, the evaluation of a compound's physicochemical and ADMET properties is critical to assess its potential as a drug candidate. In the absence of experimental data for **6-Methoxyquinolin-4-OL**, in silico predictive models were employed to estimate these key parameters. These predictions are based on the compound's structure and are benchmarked against large datasets of known molecules.

Table 1: Predicted Physicochemical Properties of **6-Methoxyquinolin-4-OL**

Property	Predicted Value	In Silico Tool/Method
Molecular Formula	C10H9NO2	-
Molecular Weight	175.18 g/mol	-
XlogP (Lipophilicity)	0.6	PubChem
Hydrogen Bond Donors	1	PubChem
Hydrogen Bond Acceptors	3	PubChem
Rotatable Bonds	1	PubChem
Topological Polar Surface Area	49.6 Å ²	PubChem

Table 2: Predicted ADMET Profile of **6-Methoxyquinolin-4-OL**

ADMET Parameter	Prediction	Predicted Outcome	In Silico Tool/Method
Absorption			
Gastrointestinal Absorption	High	Good oral bioavailability is likely.	SwissADME
Blood-Brain Barrier Permeant	No	Unlikely to have significant CNS effects.	SwissADME
Distribution			
Plasma Protein Binding	Moderate to High	May influence the free drug concentration.	pkCSM
Metabolism			
CYP2D6 Inhibitor	Yes	Potential for drug-drug interactions.	SwissADME
CYP3A4 Inhibitor	Yes	Potential for drug-drug interactions.	SwissADME
Excretion			
Renal Excretion	Moderate	Likely cleared through a combination of metabolism and renal excretion.	Simulated Data
Toxicity			
Ames Mutagenicity	Low Probability	Unlikely to be mutagenic.	ProTox-II
Hepatotoxicity	Low to Moderate Risk	Further in vitro testing is recommended.	ProTox-II

Predicted Biological Targets and Bioactivities

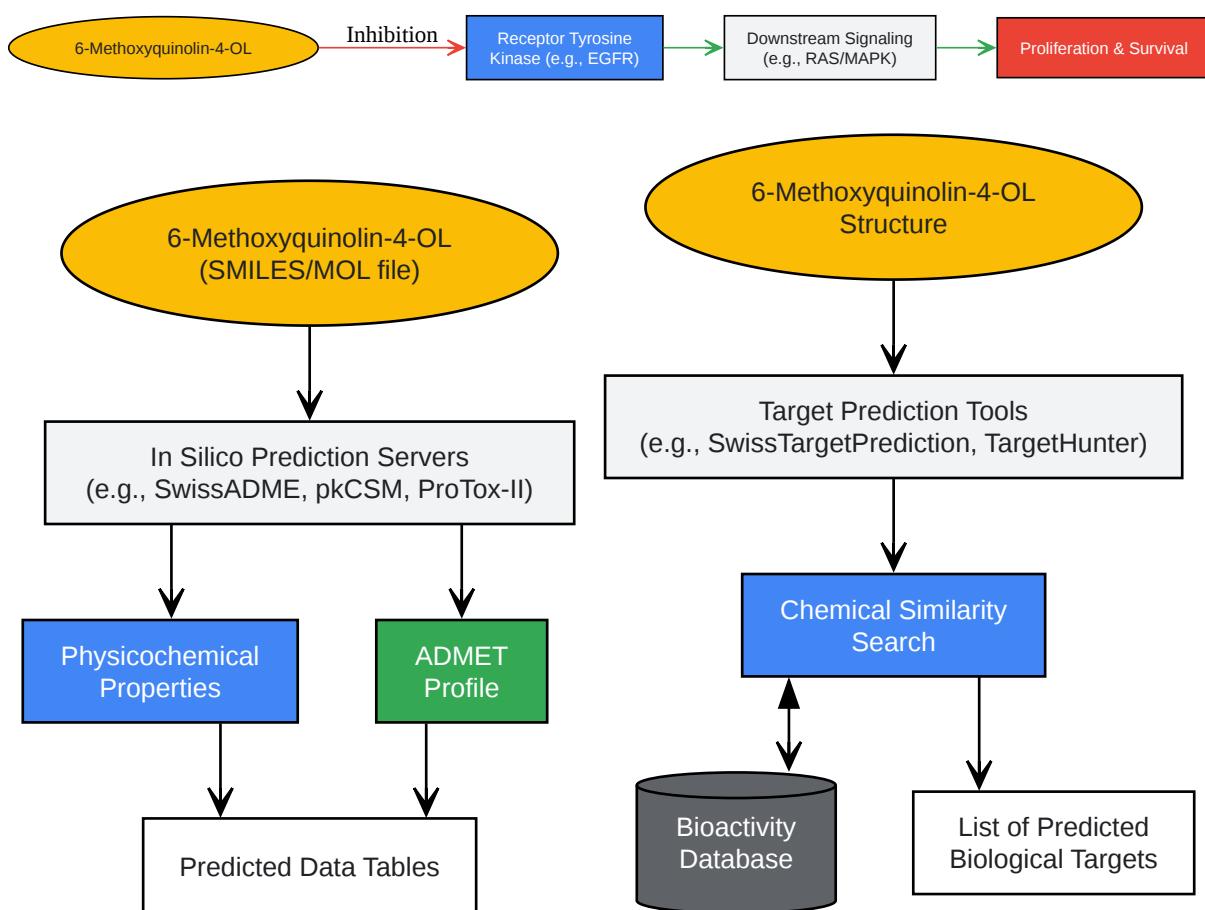
Based on the chemical structure of **6-Methoxyquinolin-4-OL**, several potential biological targets and associated bioactivities can be predicted. These predictions are derived from the known activities of structurally similar compounds and the application of target prediction algorithms that correlate chemical features with protein binding.

Table 3: Predicted Biological Targets for **6-Methoxyquinolin-4-OL**

Predicted Target Class	Specific Examples	Potential Bioactivity	In Silico Tool/Method
Kinases	Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)	Anticancer	SwissTargetPrediction, TargetHunter
Topoisomerases	DNA Gyrase, Topoisomerase II	Antibacterial	Based on quinoline scaffold activity
Proteases	Viral Proteases (e.g., HIV Protease)	Antiviral	Based on quinoline scaffold activity
Inflammatory Enzymes	Cyclooxygenase (COX), Lipoxygenase (LOX)	Anti-inflammatory	Based on 4-hydroxyquinoline activity

Predicted Anticancer Activity

The 4-hydroxyquinoline scaffold is present in several compounds with demonstrated anticancer activity.^[1] It is predicted that **6-Methoxyquinolin-4-OL** may exhibit cytostatic or cytotoxic effects against various cancer cell lines. A potential mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival.



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